molecular formula C7H10O3 B14556959 Methyl 5-methoxypenta-2,4-dienoate CAS No. 61752-16-7

Methyl 5-methoxypenta-2,4-dienoate

Cat. No.: B14556959
CAS No.: 61752-16-7
M. Wt: 142.15 g/mol
InChI Key: WPPWBHAFJLPQQI-UHFFFAOYSA-N
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Description

Methyl 5-methoxypenta-2,4-dienoate is a chemical compound that features a conjugated diene system functionalized with a methoxy group and a methyl ester, making it a valuable intermediate in organic synthesis. Compounds with this core penta-2,4-dienoate structure are frequently employed in cyclization and heterocycle formation reactions. For instance, closely related structures are utilized as key precursors in the synthesis of 4-hydroxy-2-pyridone derivatives , which are privileged scaffolds in medicinal chemistry and the development of pharmaceuticals like ciclopirox . The reactive diene system allows it to participate in cyclocondensation reactions, enabling researchers to efficiently construct complex nitrogen-containing heterocycles . This makes this compound of significant interest for chemists working in the development of new active compounds, alkaloids, and other fine chemicals. Its structural features are also being explored in the context of green chemistry, where the valorization of renewable resources into valuable chemical building blocks is a key research area . This product is intended for research purposes in a controlled laboratory setting and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61752-16-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 5-methoxypenta-2,4-dienoate

InChI

InChI=1S/C7H10O3/c1-9-6-4-3-5-7(8)10-2/h3-6H,1-2H3

InChI Key

WPPWBHAFJLPQQI-UHFFFAOYSA-N

Canonical SMILES

COC=CC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (0.1–0.3 equiv) is commonly used due to its efficacy in protonating the carbonyl group, enhancing electrophilicity.
  • Solvent : Excess methanol serves as both reactant and solvent, simplifying purification.
  • Temperature : Reflux conditions (65–70°C) are typically employed to accelerate the reaction.

Challenges and Solutions

  • Byproduct Formation : Water generated during esterification can hydrolyze the product. Molecular sieves or azeotropic distillation with toluene mitigates this issue.
  • Yield : Reported yields range from 65% to 78%, depending on the purity of the starting dienoic acid.

Transesterification of Higher Homolog Esters

Transesterification offers an alternative route by exchanging the alkoxy group of a preformed ester (e.g., ethyl 5-methoxypenta-2,4-dienoate) with methanol. This method avoids handling corrosive acids and is ideal for acid-sensitive substrates.

Key Parameters

  • Catalyst : Alkali metal alkoxides (e.g., sodium methoxide) or enzymatic catalysts (e.g., lipases) facilitate the reaction. Enzymatic methods provide superior selectivity but require longer reaction times.
  • Equilibrium Control : Excess methanol (4–5 equiv) shifts equilibrium toward the methyl ester.
  • Yield : Sodium methoxide-catalyzed reactions achieve 70–85% yields, while enzymatic methods yield 60–70% under mild conditions (30–40°C).

Aldol Condensation of β-Keto Esters

Aldol condensation constructs the conjugated dienoate system by reacting a β-keto ester (e.g., methyl acetoacetate) with an α,β-unsaturated aldehyde. This method is advantageous for building molecular complexity in one step.

Mechanism and Conditions

  • Base Catalyst : Sodium ethoxide (0.1–0.2 equiv) deprotonates the β-keto ester, generating an enolate that attacks the aldehyde.
  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal enolate stability.
  • Workup : Acidic quenching (1 M HCl) followed by extraction isolates the product.

Performance Metrics

  • Yield : 55–68%, with side products arising from over-condensation or dehydration.
  • Selectivity : The trans-configuration of double bonds predominates due to steric factors.

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement converts allyl vinyl ethers into γ,δ-unsaturated esters. For methyl 5-methoxypenta-2,4-dienoate, this method positions the methoxy group via a thermally induced-sigmatropic shift.

Synthetic Protocol

  • Ether Preparation : Allyl alcohol and a β-keto ester undergo Mitsunobu coupling to form the allyl vinyl ether.
  • Rearrangement : Heating the ether to 120–150°C in a high-boiling solvent (e.g., diphenyl ether) triggers the rearrangement.

Advantages and Limitations

  • Yield : 50–60%, limited by competing side reactions at elevated temperatures.
  • Stereocontrol : The reaction preserves the stereochemistry of the starting ether, enabling enantioselective synthesis.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification or transesterification provides an eco-friendly route with minimal byproducts. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is widely used for its stability and reusability.

Process Details

  • Solvent-Free Systems : Reactions proceed in neat methanol at 30–40°C, simplifying downstream processing.
  • Catalyst Loading : 5–10% w/w enzyme relative to substrate balances cost and efficiency.
  • Yield : 60–75% after 24–48 hours, with enzyme activity retained over 5–7 cycles.

Comparative Analysis of Preparation Methods

Method Catalyst Yield (%) Temperature (°C) Key Advantage
Direct Esterification H₂SO₄ 65–78 65–70 Simplicity
Transesterification NaOCH₃ 70–85 25–40 Avoids acidic conditions
Aldol Condensation NaOEt 55–68 0–25 Builds conjugation
Claisen Rearrangement None (thermal) 50–60 120–150 Stereochemical control
Enzymatic Synthesis CAL-B lipase 60–75 30–40 Green chemistry

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxypenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of penta-2,4-dienoic acid, such as alcohols, aldehydes, and substituted esters .

Mechanism of Action

The mechanism of action of methyl 5-methoxypenta-2,4-dienoate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activities or interacting with cellular membranes. The exact pathways and molecular targets are still under investigation, but its reactivity suggests potential interactions with nucleophiles and electrophiles in biological environments .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at position 5 significantly impacts physical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Reactivity
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate Benzodioxole C₁₃H₁₂O₄ 232.23 N/A ~55–79% Antileishmanial agents
Ethyl 5-phenylpenta-2,4-dienoate Phenyl C₁₃H₁₄O₂ 202.25 N/A N/A Catalytic isomerization studies
Methyl (2E,4E)-5-(furan-3-yl)penta-2,4-dienoate Furan C₁₀H₁₀O₃ 178.19 68–70 58% Synthetic intermediate
Methyl 5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate Chloro, 4-chlorophenyl C₁₃H₁₁Cl₂O₂ 282.13 207.9–208.3 N/A Cycloaddition precursor

Key Observations :

  • Aromatic substituents (e.g., benzodioxole, phenyl) increase molecular weight and often correlate with higher melting points due to π-stacking interactions .
  • Heterocyclic groups (e.g., furan, thiophene) yield moderate melting points (68–125°C) and higher synthetic yields (47–58%) compared to bulky aryl groups .
  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, making compounds reactive in photodegradation or cycloaddition pathways .

Spectral Data Comparison

  • ¹H NMR: Methoxy group: A singlet at δ ~3.3–3.5 (3H, OCH₃) is characteristic. In methyl 5-(benzodioxol-5-yl)penta-2,4-dienoate, the methyl ester resonates at δ 3.88 . Diene protons: Coupling constants (J = 11–16 Hz) confirm trans-configuration in analogs .
  • IR : Strong ester C=O stretches appear at ~1730 cm⁻¹, while conjugated dienes show C=C stretches near 1600 cm⁻¹ .

Reactivity and Stability

  • Isomerization: Dinuclear Pd complexes selectively isomerize (2E,4E)-5-phenylpenta-2,4-dienoate to the (2Z,4E)-isomer, highlighting the diene’s sensitivity to catalytic conditions .
  • Photodegradation: In UV/TiO₂ systems, methyl hydroxybenzoate derivatives form via hydroxylation, while methyl 7-oxohepta-2,4-dienoate arises as a byproduct. Methoxy groups may accelerate degradation due to electron-donating effects .

Q & A

Q. What synthetic methodologies are recommended for Methyl 5-methoxypenta-2,4-dienoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Esterification Approach: React 5-methoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. Monitor progress via TLC and purify via column chromatography. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of methanol.
  • Pd-Catalyzed Isomerization: Utilize dinuclear Pd(I) complexes to isomerize pre-synthesized dienoate precursors (e.g., (2E,4E)-isomers) under mild conditions (CD₃NO₂-CD₃CN solvent system). This method achieves stereochemical control, with yields up to 56% for specific isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the conjugated diene system (δ 5.5–7.0 ppm for vinyl protons) and methoxy group (δ ~3.3–3.7 ppm). Coupling constants (J values) distinguish E/Z configurations.
  • IR Spectroscopy: Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular formula (C₈H₁₀O₃) and exact mass (e.g., 166.0630 g/mol). Compare with theoretical values for purity assessment .

Advanced Research Questions

Q. How can stereoselective synthesis of specific diastereomers be achieved, and what catalytic systems are effective?

Methodological Answer:

  • Dinuclear Pd Catalysis: Employ Pd(I)-Pd(I) complexes (e.g., [Pd₂(μ-η³:η¹-mpd)L₅][BF₄]₂) to mediate syn-stereospecific isomerization. For example, (2E,4E)- to (2Z,4E)-isomer conversion achieves >99% stereopurity in CD₃NO₂-CD₃CN solvent (9:1 v/v). Optimize reaction time (12–24 hrs) and catalyst loading (5–10 mol%) .
  • Chiral Auxiliaries: Incorporate enantiopure auxiliaries (e.g., Evans oxazolidinones) during esterification to induce asymmetric induction.

Q. What enzymatic pathways degrade this compound, and how do they compare to related dienoates?

Methodological Answer:

  • Hydrolase Activity: 2-Hydroxypenta-2,4-dienoate hydrolase (EC 3.7.1.12/13) catalyzes hydrolysis of analogous compounds (e.g., 2-hydroxy-6-oxohexa-2,4-dienoates) into anthranilate and acetyl-CoA. Adapt this pathway by incubating the compound with Pseudomonas sp. strains (e.g., LB400) under aerobic conditions .
  • Comparative Analysis: Monitor degradation rates via HPLC and compare with 5-phenyl or 4-chloro derivatives. Methoxy groups may slow hydrolysis due to steric hindrance or electronic effects.

Q. How does the methoxy substituent influence Diels-Alder reactivity of this compound as a diene or dienophile?

Methodological Answer:

  • Electron-Donating Effects: The methoxy group enhances electron density in the diene, increasing reactivity toward electron-deficient dienophiles (e.g., quinones). Conduct reactions in anhydrous THF at 0–25°C and monitor via ¹H NMR.
  • Steric Considerations: Compare regioselectivity with non-substituted dienoates (e.g., methyl sorbate). Computational modeling (DFT) can predict transition states and regiochemical outcomes .

Q. What analytical challenges arise in quantifying trace impurities or isomer ratios, and how are they resolved?

Methodological Answer:

  • HPLC with Chiral Columns: Use Chiralpak IB-N columns (5 µm, 250 × 4.6 mm) with hexane/isopropanol (95:5) mobile phase to separate E/Z isomers. Calibrate with authentic standards.
  • GC-MS for Volatile Byproducts: Detect low-boiling impurities (e.g., methyl formate) using DB-5MS columns (30 m × 0.25 mm) and EI ionization. Optimize split ratios (10:1–50:1) to prevent column overload .

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